molecular formula C19H21BrN2O2 B2923306 4-{[1-(4-Bromobenzoyl)piperidin-3-yl]methoxy}-2-methylpyridine CAS No. 2379996-48-0

4-{[1-(4-Bromobenzoyl)piperidin-3-yl]methoxy}-2-methylpyridine

Cat. No.: B2923306
CAS No.: 2379996-48-0
M. Wt: 389.293
InChI Key: RFABJQUEJQOIKD-UHFFFAOYSA-N
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Description

4-{[1-(4-Bromobenzoyl)piperidin-3-yl]methoxy}-2-methylpyridine is a complex organic compound that features a piperidine ring, a bromobenzoyl group, and a methoxypyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(4-Bromobenzoyl)piperidin-3-yl]methoxy}-2-methylpyridine typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of 4-bromobenzoyl chloride with piperidine under basic conditions to form the 4-bromobenzoyl piperidine intermediate. This intermediate is then reacted with 2-methylpyridine methanol under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(4-Bromobenzoyl)piperidin-3-yl]methoxy}-2-methylpyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[1-(4-Bromobenzoyl)piperidin-3-yl]methoxy}-2-methylpyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in the development of new pharmaceuticals due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{[1-(4-Bromobenzoyl)piperidin-3-yl]methoxy}-2-methylpyridine is not fully understood, but it is believed to interact with specific molecular targets in the body. The piperidine ring may interact with neurotransmitter receptors, while the bromobenzoyl group could modulate enzyme activity. Further research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[1-(3-Bromobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine
  • 2-Amino-4-(1-piperidine) pyridine derivatives

Uniqueness

4-{[1-(4-Bromobenzoyl)piperidin-3-yl]methoxy}-2-methylpyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(4-bromophenyl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O2/c1-14-11-18(8-9-21-14)24-13-15-3-2-10-22(12-15)19(23)16-4-6-17(20)7-5-16/h4-9,11,15H,2-3,10,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFABJQUEJQOIKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCCN(C2)C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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